2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide
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Overview
Description
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide is a member of triazolopyrimidines.
Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol derivatives, including compounds similar to the queried chemical. These compounds are synthesized using complex mechanisms, often involving transformations into various N-substituted amide derivatives (Nguyen Tien Cong et al., 2014). Additionally, diheterocyclic compounds based on similar structures have been synthesized, revealing the versatility of these compounds in forming triazoles, oxadiazoles, and thiadiazoles (Zuming Liu et al., 2008).
Herbicidal and Fungicidal Activities
Novel triazolo[1,5-a]pyrimidine derivatives have been investigated for their herbicidal activity. Preliminary bioassays indicate significant herbicidal activity against various plant species, demonstrating potential agricultural applications (Guangfu Yang et al., 2001). Further research into triazolopyrimidine-thiadiazole diheterocyclic compounds also shows promising fungicidal activities (Zhou Xin, 2009).
Potential in Light-Emitting Technologies
The unique property of self-assembly into supramolecular microfibers with blue organic light-emitting characteristics has been observed in derivatives of 1,2,4-triazolo[1,5-a]pyrimidine. This indicates potential applications in organic light-emitting diode (OLED) technologies (Zuming Liu et al., 2008).
Pharmaceutical Research
In the realm of pharmaceutical research, certain derivatives of triazolopyrimidine have been identified as potential antiasthma agents. These compounds inhibit mediator release, a critical aspect of asthma pathophysiology (J. Medwid et al., 1990). Additionally, research into adenosine cyclic 3',5'-monophosphate (cAMP) phosphodiesterase inhibitors has identified 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as potential cardiovascular agents (T. Novinson et al., 1982).
properties
Molecular Formula |
C15H21N5O3S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-19(12-5-6-25(22,23)9-12)13(21)8-24-15-17-14-16-10(2)7-11(3)20(14)18-15/h7,12H,4-6,8-9H2,1-3H3 |
InChI Key |
GNHAAOVZKNNSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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